molecular formula C11H14O B8458073 1-Cyclobutyl-3-methoxybenzene

1-Cyclobutyl-3-methoxybenzene

Cat. No.: B8458073
M. Wt: 162.23 g/mol
InChI Key: BKYALEQPNMLLSD-UHFFFAOYSA-N
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Description

1-Cyclobutyl-3-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a cyclobutyl group and a methoxy group

Preparation Methods

The synthesis of 1-Cyclobutyl-3-methoxybenzene can be achieved through several methods, including:

Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Cyclobutyl-3-methoxybenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine.

Scientific Research Applications

1-Cyclobutyl-3-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-3-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The methoxy group can participate in hydrogen bonding, while the cyclobutyl group can influence the compound’s overall conformation and binding affinity .

Comparison with Similar Compounds

1-Cyclobutyl-3-methoxybenzene can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

1-cyclobutyl-3-methoxybenzene

InChI

InChI=1S/C11H14O/c1-12-11-7-3-6-10(8-11)9-4-2-5-9/h3,6-9H,2,4-5H2,1H3

InChI Key

BKYALEQPNMLLSD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-(3-methoxy-phenyl)-cyclobutanol and 10% Pd/C (60 mg) in ethanol (10 ml) was hydrogenated under 45 psi hydrogen atmosphere for 3 hours. The mixture was diluted with EtOAc, filtered through a celite pad. The filtrate was concentrated under reduced pressure, and dried to give 1-cyclobutyl-3-methoxy-benzene (162 mg, 89%).
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